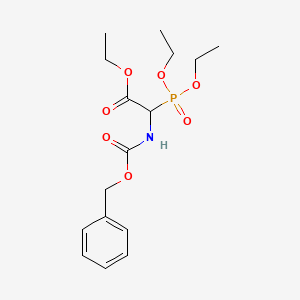
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a diethoxyphosphoryl group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate typically involves multi-step organic reactions. One common method includes:
Formation of the Benzyloxycarbonyl Group: This can be achieved by reacting benzyl chloroformate with an amino acid derivative under basic conditions.
Introduction of the Diethoxyphosphoryl Group: This step involves the reaction of the intermediate with diethyl phosphite in the presence of a suitable catalyst.
Esterification: The final step is the esterification of the intermediate with ethanol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyloxycarbonyl ketones, while reduction could produce benzyloxycarbonyl amines.
Scientific Research Applications
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, while the diethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(methoxyphosphoryl)acetate
- Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(ethoxyphosphoryl)acetate
Uniqueness
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate is unique due to the presence of both benzyloxycarbonyl and diethoxyphosphoryl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H24NO7P |
|---|---|
Molecular Weight |
373.34 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C16H24NO7P/c1-4-21-15(18)14(25(20,23-5-2)24-6-3)17-16(19)22-12-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3,(H,17,19) |
InChI Key |
OZBQRVNDIMNQBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















